

Monomethyl succinate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monomethyl succinate*

Cat. No.: *B1246346*

[Get Quote](#)

Monomethyl Succinate: A Spectroscopic Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for monomethyl succinate (CAS No: 3878-55-5), a dicarboxylic acid monoester.^[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for identification, characterization, and quality control purposes. The guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental methodologies.

Spectroscopic Data Summary

The following tables provide a consolidated view of the essential spectroscopic data for monomethyl succinate.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Solvent	Instrument Frequency
~10.5	Singlet (broad)	1H	Carboxylic Acid (-COOH)	CDCl ₃	90 MHz[2][3]
3.69	Singlet	3H	Methyl Ester (-OCH ₃)	CDCl ₃	90 MHz[2][3]
2.65	Multiplet	4H	Methylene (-CH ₂ CH ₂ -)	CDCl ₃	90 MHz[2][3]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment	Solvent
~178	Carboxylic Acid Carbon (-COOH)	CDCl ₃ [3][4]
~173	Ester Carbonyl Carbon (-COOCH ₃)	CDCl ₃ [3][4]
~52	Methyl Carbon (-OCH ₃)	CDCl ₃ [3][4]
~29	Methylene Carbons (-CH ₂ CH ₂ -)	CDCl ₃ [3][4]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3300-2500 (broad)	O-H	Carboxylic Acid Stretch
~2950	C-H	Aliphatic Stretch
~1740	C=O	Ester Carbonyl Stretch
~1710	C=O	Carboxylic Acid Carbonyl Stretch
~1200	C-O	Ester Stretch

Note: IR data is typically acquired via KBr disc or nujol mull techniques.[3]

Table 4: Mass Spectrometry Data

Parameter	Value	Technique
Molecular Formula	C ₅ H ₈ O ₄ [1][3][5][6]	-
Molecular Weight	132.11 g/mol [1][3]	-
Ionization Method	Electron Ionization (EI)[7]	-
Major Fragments (m/z)	101, 74, 59, 55[7]	EI

Detailed Methodologies

The following sections outline generalized protocols for acquiring the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-20 mg of monomethyl succinate in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[8]
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[8]
- **Data Acquisition:** Place the NMR tube into the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For quantitative measurements, ensure complete relaxation of all nuclei by using an appropriate relaxation delay.[9]
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals in the ¹H NMR

spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

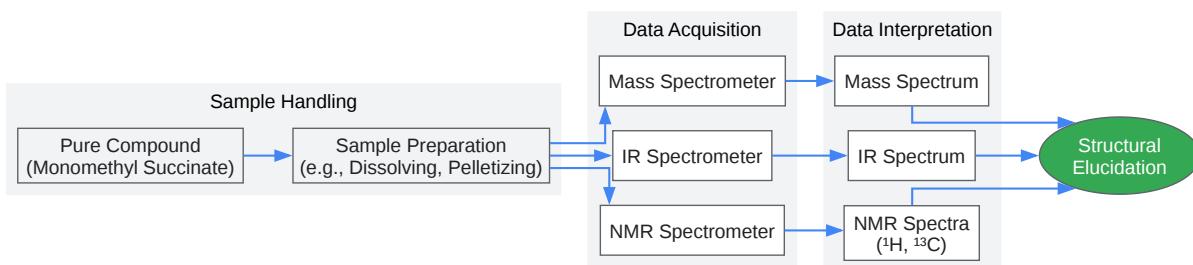
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (KBr Pellet Method):

- Sample Preparation: Mix a small amount of crystalline monomethyl succinate (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Grinding: Gently grind the mixture to a fine, homogenous powder. This minimizes light scattering.[10]
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of an empty sample holder is recorded first and automatically subtracted.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on fragmentation patterns.[8]


Experimental Protocol (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the monomethyl succinate sample into the ion source of the mass spectrometer, where it is vaporized under a high vacuum.[8]
- Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, causes the molecule to lose an electron, forming a molecular ion (M^+), and induces fragmentation.[8]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Workflow of Spectroscopic Analysis

The logical flow from sample to final structural confirmation is a critical aspect of chemical analysis. The following diagram illustrates a generalized workflow for the spectroscopic characterization of a compound like monomethyl succinate.

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mono-methyl succinate(3878-55-5) 1H NMR spectrum [chemicalbook.com]
- 3. Page loading... [guidechem.com]

- 4. Mono-methyl succinate(3878-55-5) 13C NMR spectrum [chemicalbook.com]
- 5. Mono-methyl succinate(3878-55-5) IR Spectrum [m.chemicalbook.com]
- 6. CAS 3878-55-5: Monomethyl succinate | CymitQuimica [cymitquimica.com]
- 7. Butanedioic acid, monomethyl ester [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Monomethyl succinate spectroscopic data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246346#monomethyl-succinate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

